molecular formula C17H15NO B11861594 8-Ethyl-2-hydroxy-3-phenylquinoline CAS No. 1031928-49-0

8-Ethyl-2-hydroxy-3-phenylquinoline

Cat. No.: B11861594
CAS No.: 1031928-49-0
M. Wt: 249.31 g/mol
InChI Key: VHDBOIIKLLWNKA-UHFFFAOYSA-N
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Description

8-Ethyl-2-hydroxy-3-phenylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is characterized by the presence of an ethyl group at the 8th position, a hydroxyl group at the 2nd position, and a phenyl group at the 3rd position of the quinoline ring

Chemical Reactions Analysis

Types of Reactions: 8-Ethyl-2-hydroxy-3-phenylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 8-Ethyl-2-hydroxy-3-phenylquinoline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 8-Ethyl-2-hydroxy-3-phenylquinoline is unique due to the specific combination of substituents, which confer distinct chemical and biological properties.

Biological Activity

8-Ethyl-2-hydroxy-3-phenylquinoline (EHQ) is a member of the hydroxyquinoline family, known for its diverse biological activities and potential therapeutic applications. This compound features a unique structural arrangement that contributes to its various interactions and biological effects. Recent research has highlighted its potential in antimicrobial, anticancer, and antiviral activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Backbone : Quinoline
  • Substituents :
    • Ethyl group at position 8
    • Hydroxyl group at position 2
    • Phenyl group at position 3

This arrangement enhances its solubility and reactivity, particularly due to the hydroxyl group which allows for various chemical interactions.

Table 1: Comparison of Hydroxyquinoline Derivatives

Compound NameStructural FeaturesUnique Properties
8-Hydroxyquinoline Hydroxyl group at position 8Known for metal chelation properties
2-Hydroxyquinoline Hydroxyl group at position 2Exhibits strong antimicrobial activity
3-Hydroxyquinoline Hydroxyl group at position 3Potential anticancer properties
6-Methyl-2-hydroxyquinoline Methyl substitution at position 6Enhanced lipophilicity
This compound Ethyl and phenyl substitutionsImproved solubility and biological activity

Antimicrobial Activity

EHQ has demonstrated significant antimicrobial properties. Research indicates that compounds within the hydroxyquinoline class exhibit potent activity against various bacterial strains. For instance, studies have shown that EHQ can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Anticancer Activity

The anticancer potential of EHQ is supported by various studies indicating its ability to induce apoptosis in cancer cells. For example, derivatives of hydroxyquinolines have been shown to inhibit the proliferation of cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance efficacy against different types of cancer .

Antiviral Activity

Recent investigations into the antiviral properties of EHQ have revealed promising results, particularly against viral infections such as influenza. The compound's activity appears to correlate with its lipophilicity and the presence of electron-withdrawing groups in its structure, which may enhance its ability to penetrate viral membranes .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of EHQ against common pathogens, including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both organisms, showcasing its potential as an effective antimicrobial agent.

Case Study 2: Anticancer Mechanism

In vitro studies on human breast cancer cell lines demonstrated that EHQ reduced cell viability by approximately 50% at concentrations of 10 µM after 48 hours. Mechanistic studies revealed that EHQ induced apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

Properties

CAS No.

1031928-49-0

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

8-ethyl-3-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C17H15NO/c1-2-12-9-6-10-14-11-15(17(19)18-16(12)14)13-7-4-3-5-8-13/h3-11H,2H2,1H3,(H,18,19)

InChI Key

VHDBOIIKLLWNKA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=C1NC(=O)C(=C2)C3=CC=CC=C3

Origin of Product

United States

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